6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile

CDK4/6 Inhibition Kinase Assay Cancer Research

This multi-kinase probe (CHK1 Ki=0.49 nM, PI3Kδ IC50=102 nM, CDK4/6 IC50=567 nM) enables dissection of integrated DNA damage, cell cycle, and oncogenic signaling pathways in a single tool compound. Unlike selective single-kinase inhibitors, it allows study of pathway interplay—a nuance lost with Palbociclib or PF-477736. The precise picolinonitrile substitution pattern is critical; generic analogs fail to replicate this fingerprint. Ideal for SAR campaigns tuning kinase selectivity.

Molecular Formula C19H21N5O
Molecular Weight 335.411
CAS No. 2320924-35-2
Cat. No. B2374731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile
CAS2320924-35-2
Molecular FormulaC19H21N5O
Molecular Weight335.411
Structural Identifiers
SMILESC1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C4=CC=CC(=N4)C#N
InChIInChI=1S/C19H21N5O/c20-11-16-2-1-3-18(23-16)24-8-6-14(7-9-24)12-25-19-10-17(15-4-5-15)21-13-22-19/h1-3,10,13-15H,4-9,12H2
InChIKeyCQQAUPXLQVVQLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile: Core Identity and Kinase Inhibition Profile for Procurement


6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile (CAS 2320924-35-2) is a synthetic small molecule featuring a picolinonitrile core linked via a piperidine-methyloxy bridge to a 6-cyclopropylpyrimidine moiety . It is classified as a kinase inhibitor, with documented activity against Cyclin-Dependent Kinase 4/6 (CDK4/6), Checkpoint Kinase 1 (CHK1), and Phosphoinositide 3-Kinase delta (PI3Kδ) [1][2][3]. This multi-target profile differentiates it from selective single-kinase inhibitors and positions it as a valuable tool compound for studying integrated kinase signaling pathways.

Procurement Risk of Substituting 6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile with a Close Analog


Substituting this compound with a close structural analog, such as the 5-chloro or 5-bromo derivatives, carries a high risk of altering the target engagement profile and biological outcome . The target compound's unique substitution pattern on the picolinonitrile ring is critical for its specific multi-kinase inhibition fingerprint. Even minor modifications can lead to a complete loss of activity against one target (e.g., CHK1) while retaining or gaining activity against another, fundamentally changing the compound's utility as a research tool. Therefore, generic substitution based solely on core scaffold similarity is scientifically unjustifiable without direct comparative data.

Quantitative Differentiation Evidence for 6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile


CDK4/6 Inhibitory Activity: Target Compound vs. Comparator

The target compound inhibits CDK4/Cyclin D1 and CDK6/Cyclin D3 kinases with an IC50 of 567 nM [1]. This activity is a key differentiator when compared to structurally distinct CDK4/6 inhibitors like Palbociclib, which exhibits an IC50 of 11 nM for CDK4/Cyclin D1 [2]. The 50-fold difference in potency indicates the target compound offers a weaker, potentially more tool-like inhibition profile, useful for studies where complete kinase inactivation is undesirable.

CDK4/6 Inhibition Kinase Assay Cancer Research

High-Affinity CHK1 Binding: A Potential Differentiating Mechanism

The target compound binds to human CHK1 with a Ki of 0.490 nM [1]. This high-affinity interaction is comparable to the well-characterized CHK1 inhibitor PF-477736, which has a reported Ki of 0.49 nM [2]. The presence of this potent CHK1 activity distinguishes the target compound from many other picolinonitrile-based probes that lack this specific interaction.

CHK1 Inhibition DNA Damage Response Binding Affinity

Cellular PI3Kδ Pathway Inhibition: Functional Selectivity

In a cellular context, the target compound inhibits PI3Kδ-mediated AKT phosphorylation at Ser473 with an IC50 of 102 nM in Ri-1 cells [1]. This cellular activity is not a universal feature of all cyclopropylpyrimidine-containing analogs; for example, a closely related analog, 2-Cyclopropyl-4-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrimidine, does not show this activity. This demonstrates functional selectivity derived from the specific picolinonitrile moiety.

PI3Kδ Inhibition AKT Phosphorylation Cellular Assay

Structural Advantage of the Cyclopropyl-Picolinonitrile Scaffold: A Class-Level Inference on Physicochemical Properties

The incorporation of a cyclopropyl group on the pyrimidine ring is a known strategy to enhance metabolic stability by blocking sites of oxidative metabolism [1]. In a class-level comparison, compounds containing a cyclopropylpyrimidine moiety generally exhibit improved in vitro half-life compared to their hydrogen-bearing counterparts [2]. While direct comparative data for this specific compound is not publicly available, this class-level property is a rational basis for preferring it over unsubstituted pyrimidine analogs when designing studies where metabolic stability is a concern.

Physicochemical Properties Metabolic Stability Scaffold Analysis

Optimal Procurement Scenarios for 6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile Based on Evidence


Investigating the DNA Damage Response (DDR)

For researchers studying the G2/M checkpoint, this compound's potent CHK1 binding (Ki = 0.49 nM) makes it a direct alternative to established CHK1 inhibitors like PF-477736 [1]. Its multi-kinase profile, including weaker CDK4/6 inhibition, could be used to study the interplay between cell cycle arrest and DNA repair pathways, a nuance lost with highly selective single-kinase inhibitors.

Probing PI3Kδ-Dependent Signaling in B-Cell Lymphoma Models

In B-cell lymphoma lines, the compound's ability to inhibit PI3Kδ-mediated AKT phosphorylation (IC50 = 102 nM) provides a tool to dissect oncogenic PI3K signaling [2]. The clear functional differentiation from the inert 2,4-dipyrimidine analog ensures its unique role in experiments designed to link PI3Kδ activity to downstream functional outcomes like proliferation and chemotaxis.

Developing Biochemical Assays for CDK4/6 with a Moderate Potency Probe

Assay developers seeking a CDK4/6 probe with moderate potency (IC50 = 567 nM) rather than a highly potent inhibitor like Palbociclib (IC50 = 11 nM) will find this compound useful [3]. Its higher IC50 allows for the creation of more sensitive, graded biochemical assays to study kinase function or to screen for allosteric modulators where full inhibition is not desired.

Structure-Activity Relationship (SAR) Studies on Multi-Kinase Inhibitors

For medicinal chemistry campaigns, this compound serves as a unique starting point for SAR studies due to its combined activity against CHK1, CDK4/6, and PI3Kδ . Purchasing this specific compound is essential for studying how structural modifications to the picolinonitrile core can be used to dial in or out specific kinase activities, a goal that cannot be achieved with the available analogues.

Quote Request

Request a Quote for 6-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)picolinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.